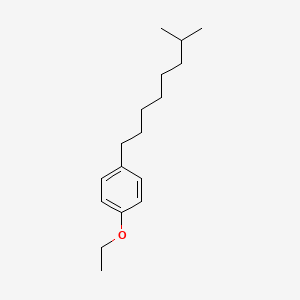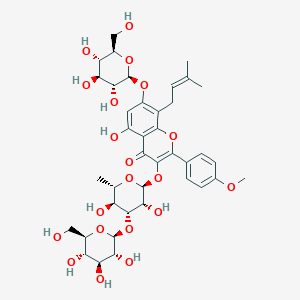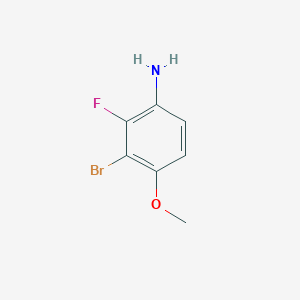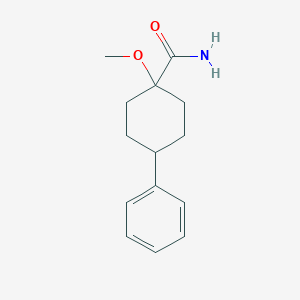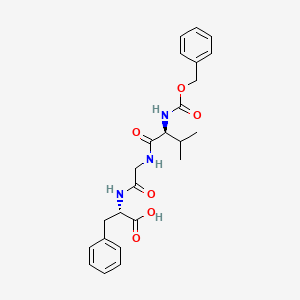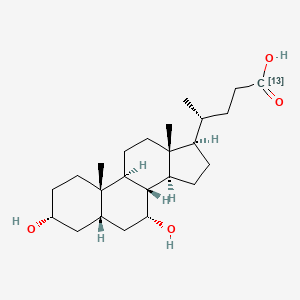
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
描述
1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CPMPCA) is a synthetic compound that has been studied for a variety of scientific applications. CPMPCA is a small molecule that can be easily synthesized and manipulated in a laboratory setting. It has a wide range of applications, including in drug development, biochemistry, and physiology.
科学研究应用
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for a variety of scientific research applications. It has been used as a model compound to study enzyme inhibition and drug-target interactions. This compound has also been studied as a potential inhibitor of cyclooxygenase-2 (COX-2) and as a potential antifungal agent. Additionally, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
作用机制
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown varied adme properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
实验室实验的优点和局限性
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and manipulated in a laboratory setting. Additionally, it has a wide range of applications, including in drug development, biochemistry, and physiology. However, there are some limitations to using this compound in laboratory experiments. For example, it is not known whether this compound has any toxic effects on humans or animals, and it is not known whether it is safe to use in long-term experiments. Additionally, it is not known whether this compound has any long-term effects on the environment.
未来方向
There are several potential future directions for the study of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Further research could be conducted to determine the toxicity of this compound and its potential long-term effects on humans and animals. Additionally, further research could be conducted to determine the potential long-term effects of this compound on the environment. Additionally, further research could be conducted to determine the potential for this compound to be used in drug development and to study its potential mechanism of action. Finally, further research could be conducted to study the potential for this compound to be used as an antifungal agent.
生化分析
Cellular Effects
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of the GABA A receptor, enhancing GABA currents during GABA exposure . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the benzodiazepine recognition site of the GABA A receptor, promoting GABA currents . This binding interaction is crucial for its modulatory effects on cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound’s stability in various conditions can affect its efficacy and potency in in vitro and in vivo studies . Long-term exposure to the compound may lead to changes in cellular responses and overall function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of efficacy and toxicity. For instance, higher doses of the compound have been associated with increased anticonvulsant activity, but also with potential toxic effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to undergo metabolism and excretion in preclinical species, with specific metabolites identified in mice, rats, rabbits, and dogs . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, it has been shown to bind to the peripheral benzodiazepine receptor, which is involved in cholesterol transport into mitochondria . This interaction affects its distribution within the cell and its overall activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize to the outer mitochondrial membrane, where it interacts with the peripheral benzodiazepine receptor . This localization is crucial for its role in regulating cholesterol transport and other mitochondrial functions.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVOKDPWHPIDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


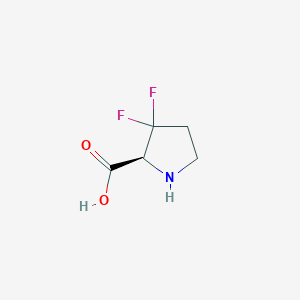


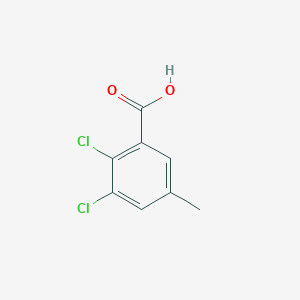
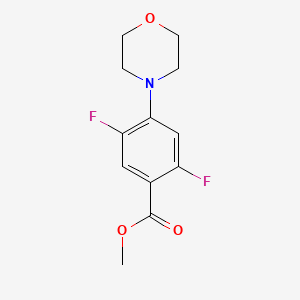
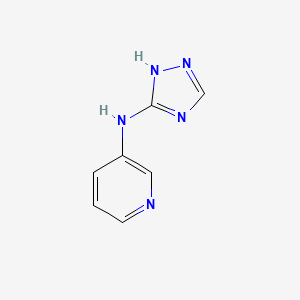
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)
